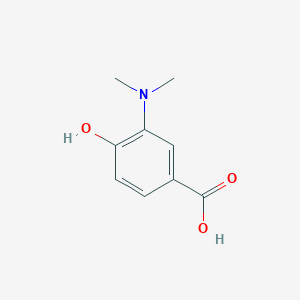

3-(Dimethylamino)-4-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-(dimethylamino)-4-hydroxybenzoic acid |

InChI |

InChI=1S/C9H11NO3/c1-10(2)7-5-6(9(12)13)3-4-8(7)11/h3-5,11H,1-2H3,(H,12,13) |

InChI Key |

PKEURXRZOKPWKI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Dimethylamino 4 Hydroxybenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 3-(Dimethylamino)-4-hydroxybenzoic acid suggests several plausible synthetic routes based on strategic bond disconnections. The primary disconnections involve the carbon-nitrogen bond of the dimethylamino group and the carbon-carbon bond of the carboxyl group.

A logical pathway involves disconnecting the dimethylamino group via a functional group interconversion (FGI) from a nitro or amino group. This leads to the precursor 3-amino-4-hydroxybenzoic acid or 3-nitro-4-hydroxybenzoic acid. The synthesis of 3-amino-4-hydroxybenzoic acid is a common starting point, with its own well-established synthetic routes. researchgate.netnih.gov

Another key disconnection targets the carboxyl group. This suggests a precursor such as 2-(dimethylamino)phenol, which could undergo carboxylation. The Kolbe-Schmitt reaction, or modern variations thereof, represents a classic method for introducing a carboxyl group onto a phenol (B47542) ring, although controlling the regioselectivity to favor carboxylation at the position meta to the dimethylamino group presents a significant challenge. mdpi.comnih.gov

A third strategy involves building the aromatic ring system from acyclic precursors, a method often employed in sustainable synthesis from biomass-derived starting materials. ucl.ac.ukucl.ac.uk However, for this specific substitution pattern, functionalization of a pre-existing aromatic ring is generally more direct.

Based on these analyses, the most practical and commonly referenced approach begins with a suitably substituted benzoic acid, such as 4-chlorobenzoic acid or 4-hydroxybenzoic acid, and proceeds through regioselective introduction of the nitrogen functionality, followed by its elaboration to the dimethylamino group.

Multistep Organic Synthesis Approaches

The construction of this compound is typically achieved through a multistep pathway that carefully controls the introduction and modification of functional groups on the benzene (B151609) ring.

A well-documented approach starts from p-halobenzoic acids, such as 4-chlorobenzoic acid. google.comgoogleapis.com The synthesis can be outlined in the following key steps:

Nitration: The starting p-halobenzoic acid is subjected to nitration. The carboxyl group is a meta-director, while the halogen is an ortho, para-director. This combination directs the incoming nitro group to the position ortho to the halogen and meta to the carboxyl group, yielding 3-nitro-4-halobenzoic acid.

Hydroxylation: The halogen at position 4 is replaced by a hydroxyl group. This is typically achieved by nucleophilic aromatic substitution with an alkali metal hydroxide, such as sodium hydroxide, under elevated temperatures to produce 3-nitro-4-hydroxybenzoic acid. google.com

Reduction: The nitro group at position 3 is reduced to an amino group. This transformation is commonly carried out using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or with reducing agents such as stannous chloride. google.comgoogle.comscribd.com This step yields the key intermediate, 3-amino-4-hydroxybenzoic acid.

N,N-Dimethylation: The final step is the conversion of the primary amino group to a dimethylamino group. This can be accomplished through various methods, such as reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium cyanoborohydride) or by direct alkylation with a methylating agent like methyl iodide. Care must be taken to avoid side reactions, such as O-methylation of the phenolic hydroxyl group or esterification of the carboxylic acid.

Chemo-selective Functionalization Strategies

Chemo-selectivity is paramount throughout the synthesis of this compound, where multiple reactive functional groups coexist.

A primary challenge lies in the selective reduction of the nitro group in 3-nitro-4-hydroxybenzoic acid without affecting the carboxylic acid. Catalytic hydrogenation is highly effective for this purpose, as standard conditions (H₂, Pd/C) readily reduce nitro groups while leaving the carboxyl group intact. google.com

Another critical chemo-selective step is the N,N-dimethylation of 3-amino-4-hydroxybenzoic acid. The molecule contains three potentially reactive sites for alkylation: the amino group, the phenolic hydroxyl group, and the carboxylic acid. To achieve selective N-methylation, the reaction conditions must be carefully controlled. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is an excellent method for selective N-methylation of primary and secondary amines and avoids the O-alkylation of the phenol. Alternatively, protecting the more acidic phenolic and carboxylic acid groups before methylation, followed by deprotection, offers a more robust but less atom-economical route. Recent developments in catalysis have also explored chemo-selective carbene insertion into N-H bonds over O-H or COOH bonds, presenting a potential modern alternative. researchgate.net

Regioselective Reaction Pathways

Controlling the position of substituents on the aromatic ring is fundamental to the synthesis. The regioselectivity of the entire process is typically established in the first step. When starting with 4-substituted benzoic acids (e.g., 4-chlorobenzoic acid or 4-hydroxybenzoic acid), the introduction of the nitro group is a key regioselective reaction. google.com

The existing substituents direct the position of electrophilic nitration. The carboxylic acid group is a deactivating, meta-directing group, while the hydroxyl or halo group is an activating (or weakly deactivating for halogens), ortho, para-directing group. In the case of 4-hydroxybenzoic acid, the powerful activating and directing effect of the hydroxyl group overwhelmingly favors substitution at the positions ortho to it (positions 3 and 5). This leads to the desired 3-nitro-4-hydroxybenzoic acid isomer. This inherent directing effect of the starting material's functional groups provides a reliable pathway to the required 1,3,4-substitution pattern.

Stereochemical Considerations in Synthesis

The target molecule, this compound, is an achiral molecule. It does not possess any stereocenters, and its structure is planar with respect to the aromatic ring. Consequently, there are no stereochemical considerations, such as enantioselectivity or diastereoselectivity, that need to be addressed during its synthesis. The synthetic methodologies can therefore focus exclusively on functional group transformations and regiochemical control without the complexity of managing stereoisomers.

Novel Catalyst Systems in the Preparation of Substituted Hydroxybenzoic Acids

Recent advances in catalysis offer innovative and more efficient routes for synthesizing substituted hydroxybenzoic acids. These systems often provide higher selectivity, operate under milder conditions, and align with the principles of green chemistry.

One area of significant development is in the carboxylation of phenols. While the traditional Kolbe-Schmitt reaction requires harsh conditions of high temperature and pressure, new catalysts are being developed to facilitate this transformation under milder conditions. mdpi.com For instance, C@Fe-Al₂O₃ hybrid materials have been shown to catalyze the carboxylation of phenol using CO₂ at atmospheric pressure. mdpi.com

Biocatalysis represents another frontier, offering a highly regioselective alternative to classical chemical methods. Benzoic acid decarboxylases, for example, can be used in their reverse carboxylation capacity to catalyze the highly regioselective ortho-carboxylation of electron-rich phenols using bicarbonate as the CO₂ source. nih.govrsc.org This enzymatic approach avoids the formation of unwanted isomers and proceeds under environmentally benign aqueous conditions.

Furthermore, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, bypassing the need for traditional multi-step sequences involving directing groups. Palladium (II) catalysts have been successfully used for the meta-C–H olefination and acetoxylation of benzoic acid derivatives, providing a novel disconnection for accessing complex substitution patterns. cas.cnnih.gov Similarly, rhodium catalysts have been studied for their influence on the regioselectivity of C-H activation in alkoxy-substituted benzoic acids. mdpi.com

| Catalyst System | Reaction Type | Application in Synthesis of Substituted Hydroxybenzoic Acids | Key Advantages |

| Pd/C | Catalytic Hydrogenation | Reduction of nitro groups to amines (e.g., 3-nitro-4-hydroxybenzoic acid to 3-amino-4-hydroxybenzoic acid). google.com | High chemo-selectivity, efficiency, and well-established methodology. |

| Benzoic Acid Decarboxylases | Biocatalytic Carboxylation | Regioselective ortho-carboxylation of phenolic precursors. nih.govrsc.org | High regioselectivity, mild aqueous conditions, sustainable. |

| C@Fe-Al₂O₃ Hybrids | Heterogeneous Catalysis | Carboxylation of phenols with CO₂ under mild conditions. mdpi.com | Potential for lower energy consumption compared to Kolbe-Schmitt. |

| Palladium(II) Complexes | C-H Functionalization | meta-C-H activation of benzoic acid derivatives for introducing new substituents. cas.cnnih.gov | Step-economical, allows for novel synthetic disconnections. |

| Rhodium(III) Complexes | C-H Annulation/Activation | Catalyzes annulation of benzoic acids with alkynes, regioselectivity influenced by substituents. mdpi.com | Access to complex fused-ring systems from benzoic acid precursors. |

Sustainable Synthesis Protocols for this compound

The principles of sustainable chemistry are increasingly influencing the design of synthetic routes for aromatic compounds. For this compound, several green strategies can be envisioned or adapted from related syntheses.

A primary focus of sustainable synthesis is the use of renewable feedstocks derived from biomass. ucl.ac.uk Metabolic engineering offers a powerful platform for producing aromatic platform chemicals. For instance, engineered Escherichia coli strains have been developed to synthesize 4-hydroxybenzoic acid and its derivatives directly from glucose via the shikimate pathway. acs.orgnih.gov Such bio-based precursors could serve as green starting materials for subsequent chemical modifications to introduce the 3-(dimethylamino) group.

The use of environmentally benign solvents, particularly water, is another cornerstone of green chemistry. ucl.ac.uk The biocatalytic carboxylation of phenols, for example, is performed in aqueous media, significantly reducing the reliance on volatile organic solvents. nih.govrsc.org Research into one-pot cascade reactions in water for the synthesis of substituted benzene rings from biomass-derived furfurals also highlights the potential for developing greener routes to aromatic intermediates. ucl.ac.uk

Enzymatic catalysis, as discussed previously, not only provides high selectivity but also operates under mild temperatures and pressures, reducing the energy footprint of the synthesis. nih.gov The development of biocatalytic equivalents to traditional organic reactions, such as the Kolbe-Schmitt reaction, is a key area of research for making the production of hydroxybenzoic acids more sustainable. rsc.org

Finally, improving the efficiency of chemical transformations to reduce waste is crucial. This includes developing catalytic cycles that minimize the use of stoichiometric reagents and allow for catalyst recycling. For example, protocols for the green synthesis of carboxylic acids from aldehydes using recyclable selenium catalysts in water have been reported, offering a sustainable alternative for certain synthetic steps. mdpi.com

Green Chemistry Principles in Design and Implementation

The application of green chemistry principles to the synthesis of this compound would focus on creating a process that is safer, more efficient, and environmentally benign. Key considerations would include the use of renewable feedstocks, the selection of less hazardous solvents, and the use of catalytic reagents over stoichiometric ones. For instance, a greener synthesis could potentially start from a bio-derived precursor rather than a petroleum-based one. The choice of solvents is critical; replacing traditional volatile organic compounds with water, supercritical fluids, or bio-solvents would significantly reduce the environmental impact.

Catalysis plays a central role in green chemistry. A hypothetical green synthesis of this compound could involve the direct amination of a precursor using a recyclable catalyst, thereby avoiding harsh reagents and reducing the number of synthetic steps.

Table 1: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Hypothetical Application to this compound Synthesis |

| Prevention | Design a synthetic route that minimizes the formation of byproducts. |

| Atom Economy | Utilize reactions like addition or rearrangement that incorporate most atoms from the reactants into the final product. |

| Less Hazardous Synthesis | Replace toxic alkylating agents with greener alternatives for the dimethylation step. |

| Safer Solvents & Auxiliaries | Employ water or bio-based solvents instead of chlorinated or aprotic polar solvents. |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Start from bio-derived phenols or amino acids. |

| Reduce Derivatives | Avoid protecting group chemistry to shorten the synthesis and reduce waste. |

| Catalysis | Use heterogeneous or biocatalysts for reduction and alkylation steps to allow for easy separation and reuse. |

Waste Minimization and Atom Economy Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mdpi.com Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant waste, like substitutions and eliminations.

A traditional synthesis of this compound might involve the N,N-dimethylation of 3-amino-4-hydroxybenzoic acid. If using a classic reagent like dimethyl sulfate (B86663), the atom economy would be low due to the formation of a sulfate salt as a byproduct. A greener alternative, such as reductive amination using formaldehyde and a source of hydrogen (like H₂ gas with a catalyst), would have a much higher atom economy, with water being the only theoretical byproduct.

Table 2: Atom Economy Comparison for a Hypothetical N,N-Dimethylation Step

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Classical Alkylation | 3-Amino-4-hydroxybenzoic acid + Dimethyl sulfate + Base | This compound | Sulfate salts, water | Low |

| Reductive Amination | 3-Amino-4-hydroxybenzoic acid + Formaldehyde + H₂ | This compound | Water | High |

Minimizing waste also involves considering the entire process, including solvent use, separation, and purification steps. The use of solid-supported reagents or catalysts can simplify purification by allowing for simple filtration, thus reducing the need for large volumes of solvents for chromatography.

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. researchgate.net These benefits include enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better control and higher yields, and the potential for straightforward automation and scalability.

Table 3: Potential Advantages of Flow Synthesis for this compound

| Feature | Advantage in Flow Chemistry |

| Safety | Small reactor volumes minimize the risk associated with handling potentially hazardous intermediates or exothermic reactions. |

| Control | Precise control over temperature, pressure, and residence time allows for optimization of reaction conditions to maximize yield and minimize byproducts. |

| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" (using multiple reactors in parallel), avoiding the challenges of traditional batch scale-up. |

| Integration | Multi-step syntheses can be telescoped into a continuous sequence, reducing manual handling and potential for error. |

While specific examples for this compound are not readily found, patents for related compounds, such as 3-(N,N-dimethylamino)benzoic acid, describe processes involving the "controlled and continuous addition" of reagents, which is a key principle of flow processing. This suggests that the underlying chemistry is amenable to such techniques, representing a promising area for future research and industrial implementation.

Reaction Mechanisms and Chemical Reactivity Studies

Electrophilic Aromatic Substitution Mechanisms Pertaining to the Phenolic Ring

The reactivity of the phenolic ring in 3-(Dimethylamino)-4-hydroxybenzoic acid towards electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of its three substituents: the hydroxyl (-OH), dimethylamino (-N(CH₃)₂), and carboxylic acid (-COOH) groups. The hydroxyl and dimethylamino groups are potent activating groups due to their ability to donate electron density to the ring through resonance (mesomeric effect). Conversely, the carboxylic acid group is a deactivating group, withdrawing electron density from the ring via both inductive and resonance effects.

The directing influence of these groups determines the position of electrophilic attack. The -OH and -N(CH₃)₂ groups are ortho, para-directors, while the -COOH group is a meta-director. In this molecule, the powerful activating and directing effects of the hydroxyl and dimethylamino groups dominate the deactivating effect of the carboxyl group.

The positions on the ring can be analyzed as follows:

C-2: ortho to the dimethylamino group and meta to the hydroxyl group. This position is strongly activated.

C-5: ortho to the hydroxyl group and meta to the dimethylamino group. This position is also strongly activated.

C-6: para to the dimethylamino group and ortho to the carboxyl group. This position is activated by the amino group but deactivated by the carboxyl group.

Electrophilic attack will preferentially occur at the most activated positions, which are C-2 and C-5, due to the stabilization of the carbocation intermediate (arenium ion) by the adjacent electron-donating groups. The general mechanism involves the attack of an electrophile (E⁺) on the electron-rich aromatic ring to form a resonance-stabilized arenium ion, followed by the loss of a proton to restore aromaticity. reddit.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

| -OH (Hydroxyl) | +M > -I | Strongly Activating | ortho, para |

| -N(CH₃)₂ (Dimethylamino) | +M > -I | Strongly Activating | ortho, para |

| -COOH (Carboxyl) | -M, -I | Deactivating | meta |

Nucleophilic Reactivity of the Carboxyl Group and its Derivatives

The carboxyl group of this compound is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to carboxylic acids. khanacademy.org In these reactions, a nucleophile replaces the hydroxyl portion of the carboxyl group. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it a target for nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, which then collapses to expel a leaving group. msu.edu

Common transformations of the carboxyl group include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields an ester. iajpr.com Alternatively, the reaction can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com

Amide Formation: Reaction with ammonia (B1221849) or a primary/secondary amine, typically requiring heat or activation with reagents like DCC, produces an amide. khanacademy.org

Acyl Halide Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid into a more reactive acyl chloride. stackexchange.com These acyl halides are versatile intermediates that readily react with a wide range of nucleophiles.

It is important to note that the phenolic hydroxyl group may also react under certain conditions, potentially requiring the use of protecting groups for selective transformations at the carboxyl function.

Table 2: Representative Nucleophilic Acyl Substitution Reactions

| Reaction | Reagents | Product |

| Fischer Esterification | R'OH, H⁺ (catalyst) | 3-(Dimethylamino)-4-hydroxybenzoate ester |

| Amide Formation | R'₂NH, Heat or DCC | 3-(Dimethylamino)-4-hydroxybenzamide |

| Acyl Chloride Formation | SOCl₂ or PCl₅ | 3-(Dimethylamino)-4-hydroxybenzoyl chloride |

Redox Chemistry Involving the Hydroxyl and Amino Functionalities

The redox chemistry of this compound is primarily centered on the electron-rich phenolic ring and the carboxylic acid group.

Oxidation: The presence of two strong electron-donating groups (-OH and -N(CH₃)₂) makes the aromatic ring highly susceptible to oxidation. Phenolic compounds, in general, can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals. nih.gov Mild oxidation can lead to the formation of phenoxyl radicals. Stronger oxidizing agents can potentially convert the phenol (B47542) moiety into a quinone or quinone-methide type structure, similar to the oxidation observed in related dihydroxybenzylamine compounds. nih.gov The dimethylamino group is also susceptible to oxidation.

Reduction: The carboxylic acid group is resistant to reduction by typical agents like catalytic hydrogenation. However, it can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). docbrown.info This transformation would yield (3-(dimethylamino)-4-hydroxyphenyl)methanol.

Table 3: Summary of Redox Reactions

| Reaction Type | Functional Group | Reagents (Example) | Product Type |

| Oxidation | Phenolic Ring | Mild Oxidants (e.g., Fe³⁺) | Phenoxyl Radical / Quinone-like species |

| Reduction | Carboxylic Acid | LiAlH₄ followed by H₂O | Primary Alcohol |

Intramolecular Interactions and Their Influence on Reactivity

Non-covalent interactions within and between molecules of this compound significantly influence its physical properties and chemical reactivity.

Intermolecular Hydrogen Bonding: The most prominent interaction is intermolecular hydrogen bonding. The carboxylic acid group can form strong hydrogen-bonded dimers with another molecule, a common structural motif for carboxylic acids. mdpi.com Additionally, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to extended hydrogen-bonding networks in the solid state. These strong intermolecular forces contribute to a relatively high melting point and influence solubility.

Intramolecular Hydrogen Bonding: Due to the substitution pattern, a direct intramolecular hydrogen bond between the 4-hydroxyl group and the 1-carboxyl group is not possible. However, there is potential for a weaker intramolecular hydrogen bond to form between the acidic proton of the carboxyl group and the lone pair of electrons on the nitrogen of the dimethylamino group, or between the phenolic proton and the nitrogen atom. Such interactions, if present, can influence the molecule's conformation and the acidity of the participating protons. Studies on related ortho-hydroxybenzoic acids have shown that intramolecular hydrogen bonds can significantly impact their chemical properties. nih.govmdpi.com

These interactions can affect reactivity by altering the electron density and accessibility of the functional groups. For example, strong intermolecular hydrogen bonding at the carboxyl group can reduce its electrophilicity, potentially slowing the rate of nucleophilic attack.

Reaction Kinetics and Thermodynamic Analysis of Transformations

Reaction Kinetics: The rate of a chemical reaction is determined by its activation energy.

In electrophilic aromatic substitution , the strong electron-donating -OH and -N(CH₃)₂ groups significantly lower the activation energy for the formation of the arenium ion intermediate by stabilizing its positive charge. This results in a much faster reaction rate compared to unsubstituted benzoic acid.

Thermodynamics: The position of chemical equilibrium is governed by the change in Gibbs free energy (ΔG) of the reaction.

Esterification is a reversible reaction. The equilibrium can be shifted toward the product side by removing water as it is formed, in accordance with Le Châtelier's principle.

The reduction of the carboxylic acid with LiAlH₄ is thermodynamically highly favorable and essentially irreversible due to the formation of stable aluminum salts.

Thermodynamic studies on isomeric hydroxybenzoic acids have been used to determine parameters like enthalpies of formation and O-H bond dissociation enthalpies, which are fundamental to understanding their reactivity. nih.gov

Table 4: Predicted Influence of Substituents on Reaction Parameters

| Reaction Type | Kinetic Effect | Thermodynamic Consideration |

| Electrophilic Aromatic Substitution | Increased rate (lower activation energy) due to activating groups. | Products are generally stable aromatic compounds. |

| Nucleophilic Acyl Substitution | Minor electronic effects on the reaction rate. | Equilibrium position depends on reaction type (e.g., esterification is reversible). |

Catalytic Transformations Involving this compound

This compound can participate in various catalytic transformations, either as a substrate or potentially as a ligand.

Catalytic Esterification: As mentioned, the esterification of the carboxyl group can be catalyzed by strong acids or by using systems like DCC/DMAP. jocpr.com The use of solid acid catalysts, such as ion-exchange resins, offers an alternative that simplifies product purification and catalyst recycling. google.com

Catalytic Decarboxylation: Hydroxybenzoic acids can undergo decarboxylation (loss of CO₂) under catalytic conditions. For instance, 4-hydroxybenzoic acid can be decarboxylated to phenol using palladium complexes with electron-rich phosphine (B1218219) ligands. rsc.org It is plausible that this compound could undergo a similar transformation to yield 2-(dimethylamino)phenol.

Enzymatic Transformations: Biocatalysis offers a route for selective transformations. For example, enzymes like 4-hydroxybenzoate (B8730719) 3-monooxygenase catalyze the hydroxylation of 4-hydroxybenzoate. ebi.ac.uk While this specific enzyme acts on a different substrate, it highlights the potential for enzymatic modification of the aromatic ring.

The molecule also possesses potential as a ligand in coordination chemistry and organometallic catalysis due to the presence of nitrogen and oxygen donor atoms, which can coordinate to metal centers.

Derivatization and Functionalization of 3 Dimethylamino 4 Hydroxybenzoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating esters and amides, respectively.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to a more reactive derivative like an acyl chloride first. iajpr.com This process is crucial for producing derivatives used as preservatives in food, cosmetics, and pharmaceuticals. researchgate.netresearchgate.net For hydroxybenzoic acids, the reaction can be conducted by reacting the acid with a halogenated derivative of a hydrocarbon in a homogeneous liquid phase with a nonquaternizable tertiary amine as a catalyst. google.com Another method involves heating the crude ester to 100-170°C and introducing live steam to remove impurities. google.com

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. nih.gov Due to the lower reactivity of carboxylic acids compared to their activated forms, this reaction often requires the use of coupling reagents to facilitate amide bond formation. luxembourg-bio.com A variety of reagents and conditions have been developed to promote this transformation, including the use of titanium tetrafluoride (TiF4) as a catalyst for the direct amidation of carboxylic acids with amines. researchgate.net Boronic acid derivatives have also been shown to be effective catalysts in direct amidation reactions. mdpi.com The formation of an amide bond is a key reaction in the synthesis of many pharmaceutical compounds. luxembourg-bio.com

| Reaction Type | Reagents/Catalysts | Product Type | Key Findings |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄); Alkyl Halide, Tertiary Amine | Ester | A fundamental process for creating esters, which have applications as preservatives and in material science. iajpr.comresearchgate.net |

| Amidation | Amine, Coupling Reagents (e.g., EDC, DIC), Catalysts (e.g., TiF₄, Boronic Acids) | Amide | Requires coupling agents to overcome the lower reactivity of the carboxylic acid. luxembourg-bio.comresearchgate.net The only byproduct in direct amidation is water. mdpi.com |

Etherification and Acylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group provides another key site for functionalization through etherification and acylation.

Etherification typically involves the reaction of the phenol (B47542) with an alkyl halide in the presence of a base (Williamson ether synthesis). This reaction converts the acidic phenolic proton into an ether linkage, altering the electronic properties and solubility of the molecule. For instance, reacting flavonoid derivatives containing a hydroxyl group with reagents like methyl iodide or benzyl (B1604629) chloride in the presence of potassium carbonate and a solvent like acetone (B3395972) or DMF yields ether derivatives. nih.gov

Acylation of the phenolic hydroxyl group can be accomplished using acyl chlorides or anhydrides, often in the presence of a base like pyridine. nih.gov This reaction forms a phenyl ester, which can serve as a protecting group or introduce new functionalities. A photoinduced method allows for the specific acylation of phenolic hydroxyl groups with aldehydes using iridium and nickel bromide catalysts, leaving aliphatic hydroxyl groups unaffected. nih.gov

| Reaction Type | Reagents/Catalysts | Product Type | Key Findings |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | Ether | Modifies the electronic and solubility properties by converting the hydroxyl group. nih.gov |

| Acylation | Acyl Chloride, Anhydride, or Aldehyde; Base (e.g., Pyridine) or Photocatalyst (Iridium/Nickel) | Phenyl Ester | Forms an ester at the phenolic position, which can be used for protection or further functionalization. nih.gov |

Modification and Quaternization of the Dimethylamino Group

The tertiary dimethylamino group is nucleophilic and can undergo reactions, most notably quaternization.

Quaternization involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. mdpi.com This transformation introduces a permanent positive charge onto the nitrogen atom, which can significantly alter the molecule's physical properties, such as its solubility in water, and can impart biological properties like antimicrobial activity. nih.gov The quaternization process is often exothermic and can be carried out neat by reacting the molten tertiary amine with an agent like dimethylsulfate. google.com The degree of quaternization can be determined using spectroscopic methods like ¹H-NMR. mdpi.com

| Reaction Type | Reagents | Product Type | Key Findings |

|---|---|---|---|

| Quaternization | Alkyl Halide (e.g., Methyl Iodide), Dimethylsulfate | Quaternary Ammonium Salt | Introduces a permanent positive charge, increasing water solubility and potentially adding antimicrobial properties. nih.govgoogle.com |

Halogenation and Nitration of the Aromatic Ring

The aromatic ring of 3-(Dimethylamino)-4-hydroxybenzoic acid is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and dimethylamino groups.

Halogenation , such as chlorination or bromination, is a common method for modifying aromatic rings. nih.gov The directing effects of the existing substituents (-OH, -N(CH₃)₂, and -COOH) will determine the position of halogenation. The powerful ortho, para-directing influence of the hydroxyl and dimethylamino groups suggests that substitution will occur at positions ortho or para to them. For some hydroxybenzoic acids, excessive electrophilic halogenation can lead to ipso-substitution at the carboxyl group position, followed by decarboxylation. acs.org

Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. google.com Similar to halogenation, the position of the incoming nitro group is directed by the existing functional groups. For 4-hydroxybenzoic acid, nitration can yield 4-hydroxy-3-nitrobenzoic acid. google.comgoogle.com The reaction conditions, such as temperature and acid concentration, are crucial for controlling the outcome and preventing side reactions. google.com

| Reaction Type | Reagents | Product Type | Key Findings |

|---|---|---|---|

| Halogenation | Halogenating agent (e.g., Cl₂, Br₂) | Halogenated Aromatic Compound | The position of substitution is directed by the activating -OH and -NMe₂ groups. acs.org Can sometimes lead to decarboxylation. acs.org |

| Nitration | Nitric Acid, Sulfuric Acid | Nitroaromatic Compound | Introduces a nitro group onto the aromatic ring, with the position dictated by existing substituents. google.comgoogle.com |

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling complex molecular architectures. rsc.orgmdpi.com To utilize these reactions, the aromatic ring of this compound or its derivatives must first be functionalized with a suitable group, such as a halide (Br, I) or a triflate. organic-chemistry.org

Common cross-coupling reactions include:

Suzuki Coupling: Couples an organoboron compound with an aryl halide/triflate. mdpi.com

Heck Coupling: Forms a C-C bond between an aryl halide/triflate and an alkene.

Sonogashira Coupling: Joins an aryl halide/triflate with a terminal alkyne.

Buchwald-Hartwig Amination: Forms a C-N bond between an aryl halide/triflate and an amine.

These reactions offer a versatile strategy for attaching a wide range of substituents to the aromatic core, significantly expanding the chemical diversity of accessible derivatives. semanticscholar.org The use of specific ligands, such as BippyPhos, can be crucial for the success of these couplings, particularly for challenging substrates like hydroxylamines. organic-chemistry.orgnih.gov

| Reaction Name | Coupling Partners | Bond Formed | Significance |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide/Triflate + Organoboron Compound | C-C (Aryl-Aryl) | Highly versatile for synthesizing biaryl compounds. mdpi.com |

| Heck Coupling | Aryl Halide/Triflate + Alkene | C-C (Aryl-Vinyl) | Forms substituted alkenes. |

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine | C-N | A key method for synthesizing arylamines. organic-chemistry.org |

Synthesis of Polymeric Derivatives and Macromolecular Architectures

The bifunctional nature of this compound (containing both a hydroxyl and a carboxylic acid group) makes it a potential monomer for step-growth polymerization to produce polyesters. Derivatives of p-hydroxybenzoic acid are well-known for their use in synthesizing liquid crystal polymers. researchgate.net

Furthermore, the molecule can be used in the fabrication of specialized macromolecular structures like molecularly imprinted polymers (MIPs). asianpubs.orgunimas.my In this technique, the target molecule (or a template) is used during the polymerization process to create specific recognition sites within the polymer matrix. researchgate.net For example, a MIP synthesized using p-hydroxybenzoic acid as the template, acrylic acid as the functional monomer, and ethylene (B1197577) glycol dimethylacrylate as the cross-linker showed selective binding for the template molecule. asianpubs.orgunimas.my Such polymers can be used for selective extraction and sensing applications. asianpubs.org

| Polymerization Type | Method | Monomer/Template | Macromolecular Architecture |

|---|---|---|---|

| Step-Growth Polymerization | Condensation (e.g., polyesterification) | This compound | Aromatic Polyesters |

| Molecular Imprinting | Precipitation Polymerization | p-Hydroxybenzoic acid (as template), Acrylic Acid (monomer), EGDMA (cross-linker) | Molecularly Imprinted Polymer (MIP) with selective binding sites. asianpubs.orgunimas.my |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning NMR signals and piecing together the molecular framework. These techniques display correlations between nuclei as cross-peaks on a 2D map. For 3-(Dimethylamino)-4-hydroxybenzoic acid, the following correlations are predicted:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For the aromatic system of the target molecule, a cross-peak is expected between the proton at position 5 (H-5) and the proton at position 6 (H-6), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show clear correlations for each protonated carbon: H-2 to C-2, H-5 to C-5, H-6 to C-6, and the methyl protons to the N-methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for connecting different parts of the molecule and assigning quaternary (non-protonated) carbons. Key correlations would confirm the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding connectivity. For this molecule, NOESY could reveal through-space proximity between the N-methyl protons and the aromatic proton at position 2 (H-2).

The predicted ¹H and ¹³C NMR chemical shifts, along with expected HMBC correlations, are detailed in the tables below. These predictions are based on the known electronic effects of the hydroxyl (-OH), dimethylamino (-N(CH₃)₂), and carboxylic acid (-COOH) functional groups on a benzene ring.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| 1 | C | ~170 | - | Carboxylic acid carbon (quaternary). |

| 2 | CH | ~7.4 | d | Aromatic proton, deshielded by adjacent -COOH. |

| 3 | C | ~145 | - | Aromatic carbon attached to -N(CH₃)₂, deshielded. |

| 4 | C | ~155 | - | Aromatic carbon attached to -OH, highly deshielded. |

| 5 | CH | ~6.9 | dd | Aromatic proton, shielded by -OH and -N(CH₃)₂. |

| 6 | CH | ~6.8 | d | Aromatic proton, shielded by ortho -OH group. |

| 7 (N-CH₃) | CH₃ | ~3.0 | s | Protons of the two methyl groups on the nitrogen atom. |

| 8 (N-CH₃) | C | ~40 | - | Carbons of the two methyl groups on the nitrogen atom. |

Interactive Table: Key Predicted HMBC Correlations

| Proton(s) | Correlated Carbon(s) | Type of Information Provided |

| H-2 | C-1, C-3, C-4, C-6 | Confirms position adjacent to the carboxylic acid and proximity to the dimethylamino group. |

| H-5 | C-1, C-3, C-4 | Confirms position relative to the hydroxyl and dimethylamino groups. |

| H-6 | C-2, C-4 | Confirms position ortho to the hydroxyl group. |

| N(CH₃)₂ Protons | C-2, C-3, C-4 | Unambiguously links the dimethylamino group to the C-3 position of the ring. |

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline, or amorphous forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions to reveal details about the local environment. For a compound like this compound, ssNMR would be particularly useful for:

Studying Polymorphism: Identifying different crystalline forms of the compound, which may have distinct physical properties.

Analyzing Hydrogen Bonding: Directly probing the hydrogen bonding network in the solid state, particularly involving the carboxylic acid and phenolic hydroxyl groups, which often form dimers or extended networks.

While specific solid-state NMR studies on this compound are not currently available in the literature, this technique remains a valuable tool for in-depth solid-phase characterization.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending). It is particularly sensitive to polar bonds like O-H and C=O.

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light. It is highly sensitive to non-polar, symmetric bonds and is complementary to IR spectroscopy.

The key functional groups in this compound would produce characteristic signals. The broad O-H stretching band from the carboxylic acid dimer, the sharp O-H stretch from the phenol (B47542), and the strong C=O stretch are typically prominent in the IR spectrum.

Interactive Table: Predicted IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

| ~3300-2500 | O-H stretch (Carboxylic acid dimer) | IR | Broad, Strong |

| ~3500 | O-H stretch (Phenol) | IR | Sharp, Medium |

| ~1680 | C=O stretch (Carboxylic acid) | IR | Strong |

| ~1600, ~1500 | C=C stretch (Aromatic ring) | IR, Raman | Medium-Strong |

| ~1300 | C-N stretch (Aromatic amine) | IR | Medium |

| ~1250 | C-O stretch (Phenol) | IR | Strong |

| ~3050 | C-H stretch (Aromatic) | IR, Raman | Weak-Medium |

| ~2950 | C-H stretch (Aliphatic, -CH₃) | IR, Raman | Weak-Medium |

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and formula of a compound and can provide structural information through fragmentation analysis.

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS is the definitive method for confirming its molecular formula.

Interactive Table: Predicted HRMS Data

| Parameter | Predicted Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Nominal Mass | 181 amu |

| Monoisotopic Mass | 181.0739 u |

| [M+H]⁺ Ion (Positive Mode) | 182.0811 u |

| [M-H]⁻ Ion (Negative Mode) | 180.0663 u |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the parent ion (e.g., [M+H]⁺) is selected. It is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. Analyzing the masses of these fragments provides a "fingerprint" that helps to elucidate the molecular structure. The predicted fragmentation pattern for this compound would involve characteristic losses of small, stable neutral molecules.

Interactive Table: Predicted MS/MS Fragmentation Pattern for [M+H]⁺ Ion

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Identity of Loss |

| 182.0811 | H₂O | 164.0706 | Loss of water from -COOH and -OH |

| 182.0811 | CO₂ | 138.0913 | Loss of carbon dioxide from -COOH |

| 164.0706 | CO | 136.0757 | Loss of carbon monoxide from decarboxylated ion |

| 138.0913 | CH₃ | 123.0678 | Loss of a methyl radical from dimethylamino group |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For molecules similar to 3-(Dimethylamino)-4-hydroxybenzoic acid, DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. researchgate.netresearchgate.net

DFT calculations can determine key geometric parameters such as bond lengths, bond angles, and dihedral angles. For related aromatic acids, these calculations show excellent agreement with experimental data obtained from X-ray diffraction. researchgate.netconicet.gov.ar The optimized structure provides a foundation for further calculations of other molecular properties.

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. mdpi.com For aromatic compounds containing both electron-donating (like -N(CH₃)₂) and electron-withdrawing (like -COOH) groups, the HOMO is typically localized on the electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient areas. researchgate.net

Molecular Electrostatic Potential (MESP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. mdpi.com For a substituted benzoic acid, the oxygen atoms of the carboxyl and hydroxyl groups typically represent the most electron-rich (negative potential) areas. conicet.gov.ar

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| p-N,N-(Dimethylamino) benzoic acid | B3LYP/6-311++G** | -5.78 | -1.63 | 4.15 |

| 4-Hydroxybenzaldehyde | B3LYP/6-31G(d,p) | -8.99 | -4.50 | 4.49 |

| Benzoic Acid Dimer | B3LYP/6-311++G(2d,p) | -7.92 | -0.95 | 6.97 |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmarks for electronic properties.

These methods are also used for geometry optimization and the calculation of electronic properties. conicet.gov.ar For instance, ab initio calculations can predict dipole moments and polarizability, which are crucial for understanding a molecule's interaction with electric fields and its non-linear optical (NLO) properties. researchgate.net The stability of a molecule arising from hyperconjugative interactions and charge delocalization can be analyzed using Natural Bond Orbital (NBO) analysis, which is often performed following ab initio or DFT calculations. conicet.gov.ar This analysis provides insights into the intramolecular donor-acceptor interactions that stabilize the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions in different environments, such as in solution. nih.govresearchgate.net

For molecules like this compound, MD simulations can explore the rotational freedom around single bonds, leading to different conformers. This conformational analysis is essential for understanding how the molecule's shape influences its biological activity and physical properties. mdpi.com

MD simulations are particularly powerful for investigating intermolecular interactions, such as hydrogen bonding, in solution or in the solid state. nih.govnih.gov By simulating the molecule in a solvent box (e.g., water or acetonitrile), one can observe the formation and breaking of hydrogen bonds between the solute and solvent, or between solute molecules themselves (dimerization). nih.govresearchgate.net The analysis of trajectories from MD simulations can reveal key parameters like the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Solvent Accessible Surface Area (SASA) to understand its exposure to the solvent. ajchem-a.comdovepress.com Such simulations, often employing force fields like the General Amber Force Field (GAFF), can elucidate how molecules self-assemble in solution, a process critical for crystallization and material properties. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (¹H and ¹³C NMR) chemical shifts of a molecule. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These predicted spectra are invaluable for assigning signals in experimental NMR data and confirming the chemical structure. nih.gov Experimental NMR data for related hydroxybenzoic acids are well-documented. researchgate.nethmdb.canp-mrd.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT and ab initio methods. The resulting theoretical infrared (IR) spectrum shows absorption peaks corresponding to specific vibrational modes (e.g., O-H stretching, C=O stretching). vjst.vn Comparing the computed spectrum with the experimental one helps in assigning the vibrational bands. mdpi.comresearchgate.net Theoretical studies on benzoic acid and its derivatives have shown that intermolecular hydrogen bonding in dimers causes a significant redshift (lowering of frequency) and intensification of the O-H stretching band. vjst.vnmdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netconicet.gov.ar The calculation provides the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. mdpi.com These results can be directly correlated with the absorption maxima (λ_max) observed in experimental UV-Vis spectra. For substituted aromatic compounds, the transitions often involve the promotion of an electron from the HOMO or nearby orbitals to the LUMO or higher unoccupied orbitals. conicet.gov.arvjst.vn

| Compound | Spectroscopy Type | Method | Predicted Values |

|---|---|---|---|

| Benzoic Acid (in water) | UV-Vis | TD-DFT | λ = 188 nm, 229 nm |

| 4-(Dimethylamino) Benzaldehyde | UV-Vis | TD-DFT/B3LYP/6-31G(d,p) | λ = 309 nm |

| 4-Hydroxybenzoic Acid Dimer | IR | DFT/B3LYP | Stable conformation with strong intermolecular hydrogen bonds predicted. |

Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into reaction feasibility and kinetics. This involves mapping the potential energy surface of the reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

While specific reaction pathway modeling for this compound is not widely reported, the methodology can be applied to understand its potential transformations. For example, the metabolic degradation of the related compound 4-amino-3-hydroxybenzoic acid has been studied experimentally, proceeding through intermediates like 2-hydroxymuconic 6-semialdehyde. nih.gov A theoretical study of such a pathway would involve calculating the geometries and energies of all species along the reaction coordinate.

By calculating the energy of the transition state, the activation energy for a reaction step can be determined, which is crucial for understanding the reaction rate. These calculations can help elucidate complex mechanisms, such as enzymatic degradation, oxidation, or polymerization, by providing a step-by-step energetic profile of the entire process. nih.govresearchgate.net

Biological and Biochemical Mechanistic Research in Vitro Studies

Enzyme Inhibition and Activation Mechanisms in Isolated Systems

The in vitro effects of 3-(Dimethylamino)-4-hydroxybenzoic acid on various enzymes have been a subject of scientific inquiry, primarily through the examination of structurally related compounds. Research into analogous hydroxybenzoic and aminobenzoic acids provides a foundational understanding of its potential enzyme-modulating activities.

One key area of investigation is the inhibition of tyrosinase, a copper-containing enzyme essential for melanin (B1238610) biosynthesis. Studies have shown that o-aminophenols can act as substrates for tyrosinase. nih.gov More specifically, certain aminobenzoic acids have demonstrated the ability to inhibit tyrosinase activity. For instance, both 2-aminobenzoic acid and 4-aminobenzoic acid have been identified as noncompetitive inhibitors of the diphenolase activity of mushroom tyrosinase. nih.gov This suggests that the aminophenol scaffold within this compound could confer tyrosinase inhibitory properties.

Another enzyme of interest is α-amylase, which is crucial for carbohydrate digestion. A structure-activity relationship study on benzoic acid and its derivatives revealed that the presence and position of hydroxyl groups on the benzene (B151609) ring significantly influence α-amylase inhibition. mdpi.com For example, 4-hydroxybenzoic acid displayed a greater inhibitory capacity than benzoic acid itself. mdpi.com The inhibitory mechanism is thought to involve hydrogen bonding and hydrophobic interactions within the enzyme's active site. mdpi.com While the specific impact of a dimethylamino group at the C-3 position has not been detailed in this context, the established activity of the 4-hydroxybenzoic acid core suggests a potential for α-amylase inhibition.

The table below summarizes the inhibitory activities of compounds structurally related to this compound against specific enzymes.

| Compound | Enzyme | Type of Inhibition | Reference |

| 2-Aminobenzoic acid | Mushroom Tyrosinase (diphenolase activity) | Noncompetitive | nih.gov |

| 4-Aminobenzoic acid | Mushroom Tyrosinase (diphenolase activity) | Noncompetitive | nih.gov |

| 4-Hydroxybenzoic acid | α-Amylase | - | mdpi.com |

Receptor Binding and Ligand-Target Interactions (Mechanistic Pathways)

Currently, there is a lack of specific in vitro research detailing the receptor binding profile and direct ligand-target interactions of this compound. However, the structural motifs present in the molecule, namely the aminobenzoic acid and phenol (B47542) moieties, are found in various biologically active compounds that are known to interact with a range of cellular receptors.

For instance, derivatives of p-aminobenzoic acid (PABA) have been investigated for their potential to interact with various biological targets. While not a direct receptor binding study, the interaction of 4-hydroxybenzoic acid with human serum albumin (HSA) has been characterized, indicating that such molecules can bind to proteins, a process fundamental to ligand-receptor interactions. nih.gov The binding of 4-hydroxybenzoic acid to HSA was found to be a spontaneous process, driven by hydrogen bonds and van der Waals forces. nih.gov

The aminophenol structure is also a key component in certain classes of atypical retinoids, such as Fenretinide [N-(4-hydroxyphenyl)retinamide], which are known to exert their effects through mechanisms that may be independent of traditional retinoic acid receptors (RARs). nih.gov This highlights that aminophenol-containing compounds have the potential for diverse molecular interactions that may not be immediately obvious from their basic structure.

Further research is required to elucidate the specific receptor binding affinities and mechanistic pathways of this compound.

Cellular Uptake and Distribution Mechanisms in Model Cell Lines (Non-Clinical)

The mechanisms governing the cellular uptake and distribution of this compound in non-clinical model cell lines have not been extensively studied. However, insights can be drawn from the physicochemical properties of the molecule and research on related compounds. As a relatively small molecule with both lipophilic (the benzene ring and dimethylamino group) and hydrophilic (the carboxyl and hydroxyl groups) features, it is plausible that its entry into cells could be mediated by a combination of passive diffusion and carrier-mediated transport.

Studies on p-aminobenzoic acid (PABA) derivatives in bacterial systems have shown that their uptake and subsequent biological effect are influenced by factors such as ionization and lipophilicity. nih.gov In a cell-free system of Escherichia coli, the ability of PABA derivatives to be incorporated into the folate synthesis pathway was found to be largely dependent on their ionization state. nih.gov

Without specific experimental data on this compound, the precise mechanisms of its cellular uptake and subsequent intracellular distribution remain speculative and a subject for future investigation.

Modulation of Biochemical Pathways in In Vitro Models

In vitro studies on structurally similar compounds suggest that this compound may have the capacity to modulate various biochemical pathways. Research on 4-hydroxybenzoic acid (4-HBA) has demonstrated its ability to influence signaling pathways in different biological systems.

For example, in the pathogenic yeast Candida albicans, 4-HBA has been shown to inhibit the morphological transition from yeast to hyphal form, a key virulence factor. nih.gov This inhibition is achieved by interfering with the cyclic AMP (cAMP)-dependent signaling pathway. nih.gov This finding suggests that hydroxybenzoic acid derivatives can act as signaling molecules that modulate microbial physiology.

In human cell lines, the effects of related phenolic acids on signaling pathways involved in cellular stress and survival have been investigated. For instance, 3,4-dihydroxybenzoic acid has been shown to provide photoprotective effects in UVB-irradiated HaCaT keratinocytes by modulating the p53 signaling pathway and the cell cycle. mdpi.com It was also found to suppress the phosphorylation of p38 and JNK, which are key components of the MAPK signaling pathway activated by cellular stress. mdpi.com

These studies indicate that the core structure of 4-hydroxybenzoic acid can influence fundamental cellular processes. The addition of a dimethylamino group at the C-3 position would alter the electronic and steric properties of the molecule, which could, in turn, modify its interaction with and modulation of these or other biochemical pathways.

Structure-Activity Relationship (SAR) Studies for Biochemical Activity (Theoretical/Computational and in vitro aspects)

Structure-activity relationship (SAR) studies of hydroxybenzoic and aminobenzoic acids provide valuable insights into how the chemical structure of this compound may determine its biochemical activities. The interplay between the hydroxyl, carboxyl, and dimethylamino substituents on the aromatic ring is critical.

Enzyme Inhibition: In the context of α-amylase inhibition by benzoic acid derivatives, the position of the hydroxyl group is a key determinant of activity. mdpi.com For instance, a hydroxyl group at the 2-position of the benzene ring tends to have a positive effect on inhibitory activity. mdpi.com This is thought to be due to the potential for forming intramolecular hydrogen bonds with the carboxyl group, which can influence the molecule's interaction with the enzyme's active site. mdpi.com

For tyrosinase inhibition, the relative positions of the amino and hydroxyl groups are crucial. Studies on aminophenols have shown that vicinally substituted (adjacent) amino and hydroxyl groups are important for substrate activity. nih.gov The inhibitory action of aminobenzoic acids against tyrosinase is also well-documented, with the substitution pattern on the aromatic ring influencing the potency and mechanism of inhibition. nih.gov

Antimicrobial Activity: In the case of antimicrobial activity, SAR studies of p-aminobenzoic acid (PABA) derivatives have indicated that the nature of the substituents plays a significant role. For example, the conversion of the carboxylic acid group to esters or the derivatization of the amino group to form Schiff bases can lead to enhanced antimicrobial properties. chitkara.edu.in The introduction of electron-withdrawing groups, such as a bromo group, on the aromatic ring has been shown to increase the antimicrobial activity of certain PABA derivatives against specific microorganisms. chitkara.edu.in

Investigations into Antioxidant and Radical Scavenging Mechanisms

The antioxidant properties of phenolic compounds, including hydroxybenzoic acids, are well-established. The primary mechanism by which these molecules exert their antioxidant effects is through the donation of a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. This process generates a more stable phenoxyl radical, which can be stabilized by resonance.

The antioxidant capacity of hydroxybenzoic acids is directly related to the number and position of the hydroxyl groups on the benzene ring. The presence of multiple hydroxyl groups generally enhances antioxidant activity. The dimethylamino group, being an electron-donating group, is expected to increase the electron density on the aromatic ring, which could facilitate the donation of the hydrogen atom from the para-hydroxyl group, thereby potentially enhancing its radical scavenging ability.

Studies on related compounds, such as N-acetyldopamine dimers, which also contain a catechol-like structure, have demonstrated significant free radical scavenging activity, including the ability to scavenge DPPH radicals and inhibit lipid peroxidation. nih.gov While this compound is not a catechol, the combination of the electron-donating dimethylamino group and the hydroxyl group could contribute to its antioxidant potential. The mechanism would likely involve the transfer of a hydrogen atom to a radical species, leading to the formation of a stabilized radical of the parent molecule.

Antimicrobial Activity Mechanisms Against Model Organisms (in vitro)

The antimicrobial potential of this compound can be inferred from in vitro studies on its structural relatives, such as p-aminobenzoic acid (PABA) and other hydroxybenzoic acid derivatives. These classes of compounds have demonstrated activity against a range of microorganisms, including bacteria and fungi.

PABA is an essential nutrient for many bacteria, as it is a precursor in the biosynthesis of folic acid. nih.gov However, chemical modifications of the PABA structure can convert it into an antimicrobial agent. For example, the formation of Schiff bases from PABA has been shown to result in compounds with antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and broad-spectrum antifungal properties. nih.gov

Similarly, various derivatives of 4-hydroxybenzoic acid have been investigated for their antimicrobial effects. A study on novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed structure-dependent antimicrobial activity against ESKAPE pathogens (a group of multidrug-resistant bacteria) and drug-resistant Candida species. mdpi.com The introduction of different substituents on the core structure was found to modulate the potency and spectrum of activity. mdpi.com

The proposed mechanisms of action for such compounds are varied and can include the disruption of cell membrane integrity, inhibition of essential metabolic pathways (such as folate synthesis), or interference with other vital cellular processes. The specific mechanism of this compound would depend on its ability to penetrate microbial cells and interact with specific intracellular targets. The table below presents the minimum inhibitory concentrations (MICs) for some relevant PABA derivatives against selected microorganisms.

| Derivative of p-Aminobenzoic Acid | Microorganism | MIC (µM) | Reference |

| Schiff Base of PABA | Methicillin-resistant Staphylococcus aureus | 15.62 | nih.gov |

| Schiff Base of PABA | Candida albicans | ≥ 7.81 | nih.gov |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 µM/ml | chitkara.edu.in |

Applications in Advanced Chemical Synthesis and Catalysis

As a Building Block for Complex Organic Molecules

The structural attributes of 3-(Dimethylamino)-4-hydroxybenzoic acid make it an excellent starting material for the synthesis of more complex molecules. While direct applications are an area of ongoing research, the utility of its structural analogs, such as 3-amino-4-hydroxybenzoic acid and 3-hydroxybenzoic acid, in polymer and flavonoid synthesis highlights its potential. For instance, 3-amino-4-hydroxybenzoic acid is a key monomer in the production of high-performance polymers like polybenzoxazoles (PBOs), which are known for their exceptional thermal stability and mechanical strength. nih.gov

Similarly, derivatives of 3-hydroxybenzoic acid have been employed in the synthesis of novel aromatic copolyesters. nih.gov These polymers exhibit high thermal stability and are amorphous, with their glass transition temperatures being tunable by altering the comonomer ratios. The presence of the dimethylamino group in this compound could introduce beneficial properties to such polymers, including enhanced solubility and altered electronic characteristics.

Furthermore, the core structure is present in certain flavonoid derivatives. For example, 3-hydroxy-2-[4-(dimethylamino)phenyl]benzopyran-4-one has been synthesized and derivatized to explore its biological activities. researchgate.net This indicates that this compound could serve as a precursor for the synthesis of a variety of complex heterocyclic compounds with potential applications in medicinal chemistry.

As a Ligand or Precursor for Metal Complexes in Catalysis

The presence of nitrogen and oxygen donor atoms in this compound makes it a suitable candidate for use as a ligand in coordination chemistry. Although specific catalytic applications of its metal complexes are not extensively documented, the broader class of Schiff bases and related benzoic acid derivatives are well-known for forming stable and catalytically active metal complexes. researchgate.netgoogle.com

Schiff base ligands, which can be synthesized from amino-functionalized benzoic acids, readily coordinate with a variety of transition metals to form complexes that have shown significant catalytic activity in reactions such as oxidation and reduction. researchgate.netgoogle.com The resulting metal complexes can also exhibit interesting redox properties. The dimethylamino and hydroxyl groups of this compound can be modified to create multidentate ligands that can stabilize metal centers in various oxidation states, which is a key feature for catalytic applications. mdpi.com

The following table illustrates the potential for forming metal complexes with ligands derived from benzoic acid derivatives:

| Metal Ion | Potential Ligand Type from Benzoic Acid Derivatives | Potential Catalytic Applications |

| Copper(II) | Schiff Base | Oxidation, Reduction |

| Zinc(II) | Schiff Base | Cellular Imaging |

| Iron(III) | Carboxylate | Oxidation |

| Palladium(II) | Phosphine-containing benzoic acid | Cross-coupling reactions |

These examples underscore the potential of this compound to serve as a precursor for ligands in the development of novel metal-based catalysts.

Role in Organocatalysis and Biocatalysis

In the field of organocatalysis, which utilizes small organic molecules as catalysts, the dimethylamino group of this compound suggests a potential for catalytic activity. While direct studies on this compound are limited, related structures like 4-(dimethylamino)pyridine (DMAP) are widely used as highly effective nucleophilic catalysts in a variety of organic reactions. Proline and its derivatives, which contain a secondary amine, are also prominent organocatalysts. The dimethylamino group in this compound could potentially participate in similar catalytic cycles.

In biocatalysis, enzymes are used to perform chemical transformations. While there is no direct evidence of this compound being used as a biocatalyst, research has focused on the enzymatic synthesis of related compounds like 4-hydroxybenzoic acid. nih.gov This involves multi-enzyme cascades in microorganisms to produce these compounds from renewable feedstocks. nih.gov The enzymatic modification of hydroxybenzoic acids has also been explored, indicating that this compound could be a substrate for certain enzymes, allowing for its biocatalytic conversion into other valuable chemicals. researchgate.netresearchgate.net

Application in Multi-Component Reactions

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. These reactions are highly efficient and are valuable tools in medicinal chemistry and drug discovery. The carboxylic acid functionality of this compound makes it a potential candidate for isocyanide-based MCRs such as the Passerini and Ugi reactions.

In a typical Passerini reaction, a carboxylic acid, an aldehyde or ketone, and an isocyanide react to form an α-acyloxy amide. The Ugi reaction is a four-component reaction involving a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a bis-amide.

The general scheme for these reactions is as follows:

Passerini Reaction: R¹-COOH + R²-CHO + R³-NC → R²-CH(OCOR¹)-C(O)NHR³

Ugi Reaction: R¹-COOH + R²-NH₂ + R³-CHO + R⁴-NC → R³-CH(NHR²)-C(O)N(R⁴)COR¹

The inclusion of this compound in such reactions could lead to the synthesis of complex molecules with diverse functional groups and potential biological activities.

Development of Novel Reagents and Intermediates

The reactivity of the functional groups in this compound allows for its conversion into a variety of novel reagents and synthetic intermediates. For instance, the carboxylic acid group can be converted into an acid chloride, ester, or amide, which can then be used in further synthetic transformations. The hydroxyl group can be alkylated or acylated to introduce new functionalities.

Derivatives of the closely related 3-(Dimethylamino)-4-hydroxybenzaldehyde have been used to synthesize α-aminophosphonates, which have shown potential as anticancer agents. This suggests that similar modifications to this compound could lead to the development of new therapeutic agents.

Furthermore, the synthesis of bosutinib, a protein kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid, a compound structurally similar to the title compound. This multi-step synthesis involves esterification, alkylation, nitration, reduction, cyclization, and amination reactions, highlighting the potential of substituted hydroxybenzoic acids as key starting materials in the synthesis of complex pharmaceuticals.

Applications in Materials Science Research

Incorporation into Polymeric Materials for Functional Properties

While direct incorporation of 3-(Dimethylamino)-4-hydroxybenzoic acid into polymers is not extensively documented in publicly available research, the functionalities it possesses are highly relevant to the synthesis of advanced polymeric materials. The carboxylic acid and hydroxyl groups are suitable for polycondensation reactions to form polyesters and polyamides. For instance, analogous compounds like 3-amino-4-hydroxybenzoic acid are utilized in the synthesis of high-performance polymers such as polybenzoxazoles (PBOs). researchgate.netdtic.mil These polymers are known for their exceptional thermal stability and mechanical strength. researchgate.net The introduction of the dimethylamino group could further tailor the properties of such polymers, potentially enhancing solubility, adhesion, or providing a site for post-polymerization modifications.

Furthermore, derivatives of hydroxybenzoic acids are key components in thermotropic liquid crystalline polymers (TLCPs). researchgate.netmdpi.comnih.gov These materials exhibit highly ordered structures in the molten state, which can be retained upon cooling to form materials with excellent mechanical properties and dimensional stability. nih.gov The incorporation of a substituted benzoic acid like this compound could be explored to modify the liquid crystalline behavior, processing temperatures, and final properties of these advanced materials. researchgate.net The synthesis of novel polyamides and poly(amide-imide)s with tailored properties, such as improved solubility and thermal stability, often involves the use of monomers with bulky side groups or flexible linkages. researchgate.netntu.edu.twresearchgate.netnih.gov The structure of this compound offers potential in this area.

| Polymer Type | Potential Role of this compound | Resulting Functional Properties |

| Polyesters | Monomer in polycondensation reactions | Enhanced thermal stability, modified liquid crystalline properties |

| Polyamides | Monomer providing amine and carboxylic acid functionalities | Improved solubility, tailored thermal and mechanical properties |

| Polybenzoxazoles | Analogue to 3-amino-4-hydroxybenzoic acid | High thermal and mechanical strength |

Design of Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.netresearchgate.net The performance of these devices is intrinsically linked to the chemical structure and solid-state packing of the organic semiconductor. sigmaaldrich.com While there is no specific research detailing the use of this compound in organic semiconductors, its molecular structure contains key features that are desirable for such applications.